N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-isopropylphenyl)acrylamide
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Overview
Description
"N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-isopropylphenyl)acrylamide" is a chemical compound of interest in various research fields. It is structurally related to compounds studied for their potential in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds often involves copolymerization or condensation reactions. For instance, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate leads to polyamides with highly reactive groups (Mizuya, Yokozawa, & Endo, 1989). Syntheses involving acrylamides and acrylonitriles have been detailed, focusing on the creation of different isomers (Chenna et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using methods like X-ray crystallography. For example, the crystal structures of E and Z isomers of acrylic acids show different crystallization patterns (Chenna et al., 2008).
Chemical Reactions and Properties
Chemical reactions of acrylamides can lead to the formation of various derivatives and structures. For example, the reaction of N-(isopropyl)acrylamide with phenolphthalein-containing compounds results in polymers with specific properties (Fleischmann & Ritter, 2013).
Physical Properties Analysis
Physical properties such as solubility, crystallization, and phase behavior are critical for understanding the applications of such compounds. The solubilities of similar compounds in various solvents have been studied to understand their behavior in different conditions (Yao, Li, Luo, & Liu, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents. Studies on related compounds, such as copolymerization reactions and the synthesis of derivatives, provide insights into these properties (Convertine et al., 2004).
properties
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-13(2)16-8-5-15(6-9-16)7-10-20(23)22-18-11-14(3)17(21)12-19(18)24-4/h5-13H,1-4H3,(H,22,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXILBRUHFTDO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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